molecular formula C11H10N2O2S2 B3083467 2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-phenylacetamide CAS No. 1142200-00-7

2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-phenylacetamide

Cat. No. B3083467
CAS RN: 1142200-00-7
M. Wt: 266.3 g/mol
InChI Key: KWQDIOAYBCFGEE-UHFFFAOYSA-N
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Description

2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-phenylacetamide is a chemical compound . Unfortunately, there is not much information available about this compound.


Synthesis Analysis

The synthesis of this compound is not well documented in the available literature .


Molecular Structure Analysis

The molecular structure of this compound is not explicitly provided in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not well documented in the available resources .

Scientific Research Applications

Anticonvulsant Activity

A derivative, alpha-thiazol-2-yl alpha-acetamido-N-benzylacetamides, has shown remarkable protection against seizures induced by maximal electroshock in mice. The compounds in this class, including the one related to 2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-phenylacetamide, demonstrated potency comparable to phenytoin, a well-known anticonvulsant (Kohn et al., 1993). Additionally, other related compounds, 2-substituted 3-(1,3,4-thiadiazol-2-yl)thiazolidin-4-ones, have shown better anticonvulsant activity than sodium valproate, a clinically used anticonvulsant, indicating the potential of this chemical structure in developing effective anticonvulsant drugs (Chimirri et al., 1991).

Glucokinase Activation for Diabetes Treatment

A series of N-thiazole substituted arylacetamides, similar to 2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-phenylacetamide, were designed as glucokinase activators for treating type 2 diabetes. These compounds, particularly R-9k, showed high potency in GK activation, suggesting a significant potential in developing new treatments for diabetes (Li et al., 2010).

Inhibition of Albumin Denaturation and Anti-Inflammatory Activity

Acetamido derivatives, including ones similar to 2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-phenylacetamide, have been found to inhibit the thermal denaturation of bovine serum albumin, a process implicated in inflammation. These findings indicate potential anti-inflammatory properties, as some compounds demonstrating good inhibition of denaturation also showed significant anti-inflammatory activity (Nargund et al., 1993).

Antileishmanial Agent

A novel quinoline derivative related to 2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-phenylacetamide was found to be a potent antileishmanial agent, more active than the standard drug sodium antimony gluconate in reducing parasite load in hamster models. This suggests the compound's potential as an antileishmanial drug (Sahu et al., 2002).

Antidepressant and Anticonvulsant Effects

Compounds containing the phenyliminoindolin-1-N-phenylacetamide structure, related to 2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-phenylacetamide, were synthesized and evaluated for their antidepressant and anticonvulsant effects. The results suggested the potential use of these compounds as antidepressants, especially for patients with epilepsy (Guan et al., 2016).

Mechanism of Action

The mechanism of action of this compound is not documented in the available resources .

Safety and Hazards

The safety and hazards associated with this compound are not well documented in the available resources .

properties

IUPAC Name

2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S2/c14-9(12-7-4-2-1-3-5-7)6-8-10(15)13-11(16)17-8/h1-5,8H,6H2,(H,12,14)(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWQDIOAYBCFGEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-phenylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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